An In-depth Technical Guide to 5-Methoxybenzo[d]thiazole-2-carbonitrile: Physicochemical Properties and Synthetic Strategies
An In-depth Technical Guide to 5-Methoxybenzo[d]thiazole-2-carbonitrile: Physicochemical Properties and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and rigid structure have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2] Molecules incorporating this moiety have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This guide focuses on a specific, promising derivative: 5-Methoxybenzo[d]thiazole-2-carbonitrile. The introduction of a methoxy group at the 5-position and a carbonitrile at the 2-position significantly modulates the molecule's physicochemical properties and biological activity, making it a compound of considerable interest for further investigation and development.
This document provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of 5-Methoxybenzo[d]thiazole-2-carbonitrile, tailored for professionals engaged in chemical research and drug development.
Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to bioavailability.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂OS | [3] |
| Molecular Weight | 190.22 g/mol | [3] |
| CAS Number | 7267-35-8 | [3] |
| IUPAC Name | 5-methoxy-1,3-benzothiazole-2-carbonitrile | [3] |
| Canonical SMILES | COC1=CC2=C(C=C1)SC(=N2)C#N | [3] |
| InChI Key | VGMJEBGREMDOBT-UHFFFAOYSA-N | [3] |
Predicted and Estimated Properties
| Property | Estimated/Predicted Value | Rationale/Supporting Data |
| Melting Point | > 100 °C (Solid) | Substituted benzothiazole-2-carbonitriles are typically solids with melting points such as 178-179 °C for 6-cyanobenzo[d]thiazole-2-carbonitrile and 113-114 °C for ethyl 2-cyanobenzo[d]thiazole-5-carboxylate.[4] |
| Boiling Point | High | Due to its molecular weight and polar functional groups, a high boiling point is expected, likely requiring vacuum distillation to avoid decomposition. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, chloroform). Sparingly soluble in non-polar solvents and water. | The presence of polar functional groups (methoxy, nitrile, thiazole nitrogen) suggests solubility in polar organic solvents. The aromatic core limits aqueous solubility. |
Synthesis and Characterization: A Modern Approach
The synthesis of 2-cyanobenzothiazoles has evolved, with modern methods offering high efficiency and regioselectivity. A robust and contemporary approach involves the palladium-catalyzed and copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides.[4][5]
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route to 5-Methoxybenzo[d]thiazole-2-carbonitrile.
Caption: Proposed two-step synthesis of 5-Methoxybenzo[d]thiazole-2-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of similar 2-cyanobenzothiazole derivatives.[4][5]
Step 1: Synthesis of N-(4-methoxyphenyl)cyanothioformamide
-
Dissolve 4-methoxyaniline in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of thiophosgene dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction and work up to isolate the intermediate isothiocyanate.
-
React the isothiocyanate with a cyanide salt (e.g., sodium cyanide) in a suitable solvent to yield N-(4-methoxyphenyl)cyanothioformamide.
-
Purify the product by column chromatography.
Step 2: Synthesis of 5-Methoxybenzo[d]thiazole-2-carbonitrile
-
To a reaction vessel, add N-(4-methoxyphenyl)cyanothioformamide, a palladium catalyst (e.g., 5 mol% Pd(OAc)₂), a copper additive (e.g., 20 mol% CuI), and an inorganic additive (e.g., 2.0 equivalents of KI).
-
Add a suitable solvent, such as dimethylformamide (DMF).
-
Heat the reaction mixture under air at a specified temperature (e.g., 100-120 °C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of 5-Methoxybenzo[d]thiazole-2-carbonitrile relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy (Predicted) Based on the spectrum of the closely related 5-methoxy-2-methylbenzothiazole, the following proton NMR signals can be anticipated (in CDCl₃ or DMSO-d₆):[6]
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). The proton at position 4 would likely appear as a doublet, the proton at position 6 as a doublet of doublets, and the proton at position 7 as a doublet. The exact chemical shifts and coupling constants would need to be determined experimentally.
-
Methoxy Protons: A sharp singlet at approximately δ 3.8-3.9 ppm, integrating to three protons.
¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum is expected to show nine distinct signals:
-
Nitrile Carbon (C≡N): A characteristic signal in the range of δ 115-120 ppm.
-
Aromatic and Thiazole Carbons: Several signals in the aromatic region (δ 100-160 ppm).
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy The IR spectrum will provide key information about the functional groups present:
-
C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2220-2240 cm⁻¹.[4]
-
C-O Stretch (Aryl Ether): A strong absorption in the range of 1200-1275 cm⁻¹.
-
Aromatic C=C and C-H Bending: Characteristic absorptions in the fingerprint region.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺. For C₉H₆N₂OS, the expected exact mass is approximately 190.0201.
Reactivity and Potential for Further Functionalization
The chemical reactivity of 5-Methoxybenzo[d]thiazole-2-carbonitrile is primarily dictated by the electrophilic nature of the nitrile group and the electron-rich benzothiazole ring system.
Reactions of the Nitrile Group
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Common transformations include:[7][8]
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (5-methoxybenzo[d]thiazole-2-carboxylic acid) via an amide intermediate.
-
Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary amine ( (5-methoxybenzo[d]thiazol-2-yl)methanamine).[7]
-
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.[7]
Reactions of the Benzothiazole Ring
The benzothiazole ring can undergo various reactions, although the conditions may need to be carefully optimized to avoid reaction at the nitrile group.
-
Electrophilic Aromatic Substitution: The benzene portion of the ring system can undergo electrophilic substitution reactions. The directing effects of the methoxy group (ortho, para-directing) and the thiazole ring will influence the position of substitution.
-
N-Alkylation: The nitrogen atom of the thiazole ring can potentially be alkylated.
The interplay of these reactive sites allows for the derivatization of 5-Methoxybenzo[d]thiazole-2-carbonitrile into a library of new compounds for structure-activity relationship (SAR) studies.
Relevance in Drug Discovery and Development
The benzothiazole scaffold is a well-established pharmacophore, and the specific substitutions in 5-Methoxybenzo[d]thiazole-2-carbonitrile suggest several potential therapeutic applications.
Anticancer Potential
Many substituted benzothiazoles exhibit potent anticancer activity. The mechanism of action often involves the inhibition of key enzymes or receptors implicated in cancer cell proliferation and survival. The 5-methoxy substitution, in particular, has been featured in benzothiazole derivatives with promising antitumor properties.
Neuroprotective Applications
The only FDA-approved drug for amyotrophic lateral sclerosis (ALS), Riluzole, is a benzothiazole derivative. This highlights the potential of this scaffold in the development of treatments for neurodegenerative diseases.
Antimicrobial and Anti-inflammatory Activity
Benzothiazole derivatives have also been extensively investigated for their antimicrobial and anti-inflammatory effects.[1][2] The ability to modulate the electronic and steric properties of the molecule through further derivatization of 5-Methoxybenzo[d]thiazole-2-carbonitrile could lead to the discovery of novel agents in these therapeutic areas.
The following diagram illustrates the relationship between the core structure and its potential biological activities, providing a conceptual framework for its exploration in drug development.
Caption: Relationship between the structure of 5-Methoxybenzo[d]thiazole-2-carbonitrile and its potential biological applications.
Conclusion
5-Methoxybenzo[d]thiazole-2-carbonitrile is a molecule with significant potential, stemming from the rich pharmacology of the benzothiazole scaffold. This guide has provided a detailed overview of its physicochemical properties, a plausible modern synthetic strategy, and a summary of its potential applications in drug discovery. The presence of versatile functional groups opens up numerous avenues for further chemical modification, making it an attractive starting point for the development of new therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug development.
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